N-(2-哌嗪-1-基乙基)乙酰胺
描述
Synthesis Analysis
While specific synthesis methods for “N-(2-Piperazin-1-ylethyl)acetamide” are not available, general methods for the synthesis of piperazine derivatives involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
科学研究应用
T型钙通道抑制剂:N-(1-戊烯基)-2-[4-(2-四氢吡喃-4-基乙基)哌嗪-1-基]乙酰胺,是N-(2-哌嗪-1-基乙基)乙酰胺的衍生物,被发现是一种选择性T型钙通道(Ca(v)3.2)抑制剂,在大鼠中具有潜在的降压作用(Giordanetto et al., 2011)。
生物筛选和指纹应用:N-(2-哌嗪-1-基乙基)乙酰胺的衍生物,如N-(2,6-二甲基苯基)-2-(哌嗪-1-基)乙酰胺(T2288),显示出显著的抗菌、抗真菌、抗蠕虫活性,并且在潜在指纹分析中有潜在用途(Khan et al., 2019)。
记忆增强:对合成的4-取代哌嗪-1-基 2-[1-(吡啶-2-基)乙氧基]乙酰胺在小鼠中对记忆增强的影响进行了研究(Li Ming-zhu, 2008)。
ACAT-1抑制剂:2-(4-(2-((1 H-苯并[d]咪唑-2-基)硫基)乙基)哌嗪-1-基)-N-(6-甲基-2,4-双(甲硫基)吡啶-3-基)乙酰胺盐酸盐被确认为人类酰辅酶A:胆固醇O-酰转移酶(ACAT,也称为SOAT)-1的有效抑制剂,暗示其在治疗涉及ACAT-1过度表达的疾病中的用途(Shibuya et al., 2018)。
乙酰胆碱酯酶抑制剂:新的噻唑-哌嗪,N-(2-哌嗪-1-基乙基)乙酰胺的衍生物,显示出对乙酰胆碱酯酶(AChE)的抑制活性,表明它们在治疗阿尔茨海默病等疾病中的潜在用途(Yurttaş et al., 2013)。
COX-2抑制剂:N-(苯并[d]噻唑-2-基)-2-(哌嗪-1-基)乙酰胺类似物显示出作为COX-2抑制剂的潜力,作为无毒的抗炎药物(Raghavendra et al., 2012)。
抗精神病药物:N-2-(4-(4-(2-取代噻唑-4-基)哌嗪-1-基)-2-氧乙基)乙酰胺被合成并评估为新型非典型抗精神病药物(Sekhar et al., 2008)。
属性
IUPAC Name |
N-(2-piperazin-1-ylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSRIHVLKNYNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633583 | |
Record name | N-[2-(Piperazin-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Piperazin-1-ylethyl)acetamide | |
CAS RN |
178244-38-7 | |
Record name | N-[2-(Piperazin-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。